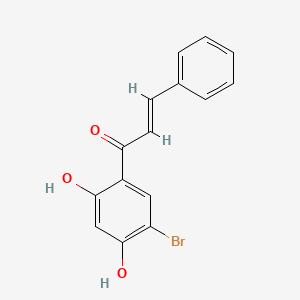
2',4'-Dihydroxy-5'-bromochalcone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,4’-Dihydroxy-5’-bromochalcone is a chalcone derivative, a class of organic compounds known for their diverse biological activities Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system linking two aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2’,4’-Dihydroxy-5’-bromochalcone can be synthesized through an aldol condensation reaction. This reaction involves the condensation of 2,4-dihydroxyacetophenone with 5-bromobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an ethanol solution at room temperature. The product is then isolated by filtration and purified through recrystallization using ethanol .
Industrial Production Methods
While specific industrial production methods for 2’,4’-Dihydroxy-5’-bromochalcone are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2’,4’-Dihydroxy-5’-bromochalcone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones.
Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated ketones and alcohols.
Substitution: Various substituted chalcones depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in spectrophotometric analysis for detecting metal ions like cobalt and manganese.
Biology: Exhibits antioxidant, anti-inflammatory, and antimicrobial properties, making it a candidate for biological studies.
Medicine: Potential therapeutic applications due to its biological activities, including anti-cancer properties.
Industry: Utilized in the synthesis of other organic compounds and as an intermediate in pharmaceutical production.
Mécanisme D'action
The mechanism of action of 2’,4’-Dihydroxy-5’-bromochalcone involves its interaction with various molecular targets. The compound’s biological activities are primarily attributed to its ability to modulate oxidative stress and inflammation pathways. It can inhibit enzymes involved in the production of reactive oxygen species and inflammatory mediators, thereby exerting its antioxidant and anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,4’-Dihydroxychalcone: Lacks the bromine atom, which may result in different biological activities.
5’-Bromo-2’,4’-dihydroxychalcone: Similar structure but with variations in the position of the bromine atom.
2’,4’-Dihydroxy-3’-methoxychalcone: Contains a methoxy group instead of a bromine atom, leading to different chemical properties.
Uniqueness
2’,4’-Dihydroxy-5’-bromochalcone is unique due to the presence of both hydroxyl and bromine substituents, which contribute to its distinct chemical reactivity and biological activities. The combination of these functional groups enhances its potential as a versatile compound in various applications.
Propriétés
Numéro CAS |
78080-69-0 |
|---|---|
Formule moléculaire |
C15H11BrO3 |
Poids moléculaire |
319.15 g/mol |
Nom IUPAC |
(E)-1-(5-bromo-2,4-dihydroxyphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H11BrO3/c16-12-8-11(14(18)9-15(12)19)13(17)7-6-10-4-2-1-3-5-10/h1-9,18-19H/b7-6+ |
Clé InChI |
FYLRKWMCNOXBKR-VOTSOKGWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2O)O)Br |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



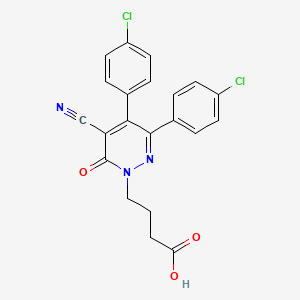
![1-[4-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-2,3,4,5-tetramethoxy-6-methylbenzene](/img/structure/B14445811.png)
![Formamide, N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]-](/img/structure/B14445825.png)

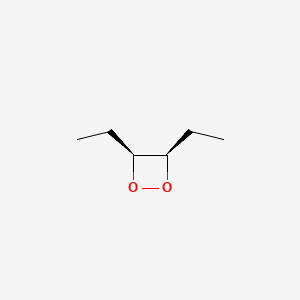
![7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde](/img/structure/B14445839.png)
![N-[4-Hydroxy-3-(methanesulfinyl)phenyl]acetamide](/img/structure/B14445843.png)

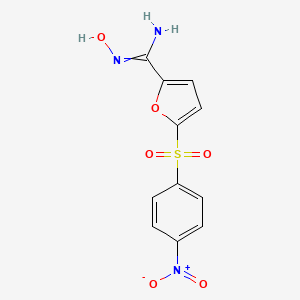

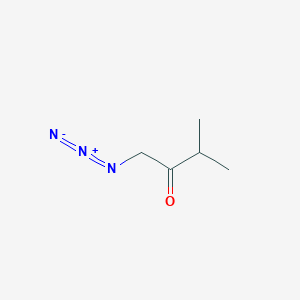

![3,4-Dihydroxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B14445866.png)
